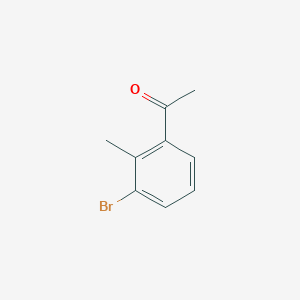

1-(3-溴-2-甲基苯基)乙酮

描述

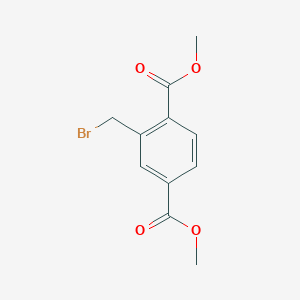

“1-(3-Bromo-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 52779-76-7 . It has a molecular weight of 213.07 and its linear formula is C9H9BrO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “1-(3-Bromo-2-methylphenyl)ethanone” has been discussed in several papers . One method involves the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone . This method is considered attractive for accessing this compound .Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2-methylphenyl)ethanone” can be represented by the linear formula C9H9BrO . More detailed structural information may be available in 3D conformer databases .Chemical Reactions Analysis

The chemical reactions involving “1-(3-Bromo-2-methylphenyl)ethanone” have been studied . For instance, it has been used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .Physical And Chemical Properties Analysis

“1-(3-Bromo-2-methylphenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 213.07 g/mol . More detailed physical and chemical properties might be available in specialized databases .科学研究应用

Pharmaceutical Chemistry: Synthesis of Lusutrombopag

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol ((S)-1b), a key precursor for the synthesis of Lusutrombopag, can be synthesized from 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a). Lusutrombopag is a medication used to treat low blood platelet counts in adults with chronic liver disease .

- Methods of Application: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access this important compound. This process involves the use of a carbonyl reductase enzyme from Novosphingobium aromaticivorans (CBR), which can completely convert 100g/L of 1a into (S)-1b .

- Results or Outcomes: The enzymatic synthesis method provides an efficient and environmentally friendly approach to produce (S)-1b, a key precursor for the synthesis of Lusutrombopag .

Organic Chemistry: Synthesis of alpha-Bromoketones

- Scientific Field: Organic Chemistry .

- Application Summary: “1-(3-Bromo-2-methylphenyl)ethanone” can be used in the synthesis of alpha-bromoketones, which are important intermediates in organic synthesis .

- Methods of Application: The synthesis of alpha-bromoketones from secondary alcohols involves the use of ammonium bromide and Oxone. This one-pot strategy is versatile and can be used to synthesize a variety of alpha-bromoketones .

- Results or Outcomes: The method provides a straightforward and efficient approach to synthesize alpha-bromoketones, which can be further used in various organic reactions .

Here is another application of “1-(3-Bromo-2-methylphenyl)ethanone”:

Organic Chemistry: Synthesis of Bromo-1-(1-phenyl)ethanone

- Scientific Field: Organic Chemistry .

- Application Summary: “1-(3-Bromo-2-methylphenyl)ethanone” can be used in the synthesis of Bromo-1-(1-phenyl)ethanone, which is an important intermediate in organic synthesis .

- Methods of Application: The synthesis of Bromo-1-(1-phenyl)ethanone involves the use of ammonium bromide and Oxone. This one-pot strategy is versatile and can be used to synthesize a variety of alpha-bromoketones .

- Results or Outcomes: The method provides a straightforward and efficient approach to synthesize Bromo-1-(1-phenyl)ethanone, which can be further used in various organic reactions .

安全和危害

“1-(3-Bromo-2-methylphenyl)ethanone” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

1-(3-bromo-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNWYNIGDUWAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-2-methylphenyl)ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)